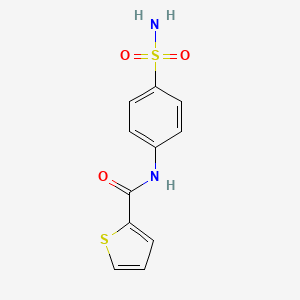

N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Übersicht

Beschreibung

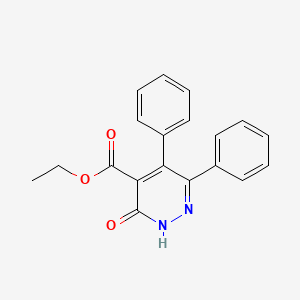

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfamoylphenyl group, which contributes to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

N-(4-sulfamoylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 proteases.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-sulfamoylphenyl)thiophene-2-carboxamide primarily targets carbonic anhydrases (CAs) . These enzymes play a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition can be an effective strategy for developing new drugs . The compound has also shown potential as an inhibitor of SARS-CoV-2 main protease (Mpro) enzyme , which plays a vital role in viral replication .

Biochemical Pathways

Given its inhibitory action on carbonic anhydrases, it can be inferred that it affects pathways related to ph buffering, metabolism, and signaling

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction . These analyses can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, as well as its bioavailability.

Result of Action

The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from −7.33 kcal/mol to −6.54 kcal/mol . This suggests that the compound could potentially inhibit the replication of the SARS-CoV-2 virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol at room temperature in green conditions This suggests that the compound’s synthesis and action may be sensitive to factors such as temperature and solvent conditions

Biochemische Analyse

Biochemical Properties

N-(4-sulfamoylphenyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) enzyme, which plays a critical role in viral replication . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of this compound on cellular processes are largely tied to its inhibitory action on the Mpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of the SARS-CoV-2 virus, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the Mpro enzyme. The compound exhibits good binding affinity to the SARS-CoV-2 Mpro enzyme, with binding energy scores indicating a strong interaction . This binding interaction leads to the inhibition of the enzyme, thereby disrupting the viral replication process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 4-aminobenzenesulfonamide under specific conditions. One efficient method involves the use of ethanol as a solvent at room temperature, yielding the desired product with high purity and yield . The reaction conditions are optimized to ensure minimal environmental impact, making the process eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-carboxamide derivatives.

Substitution: Various substituted thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.

2-substituted thiophene derivatives: Such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.

Uniqueness

N-(4-sulfamoylphenyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. Its potential as a versatile building block in organic synthesis and its promising pharmacological activities make it a compound of significant interest .

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKBJZVOISOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350760 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301301-95-1 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5558949.png)